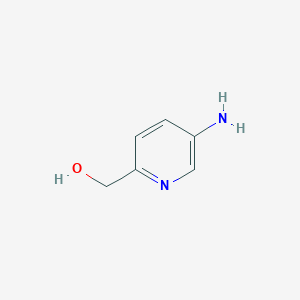

(5-Aminopyridin-2-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-aminopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSFZTQIYGDVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608944 | |

| Record name | (5-Aminopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873651-92-4 | |

| Record name | (5-Aminopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Aminopyridin-2-YL)methanol: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of (5-Aminopyridin-2-YL)methanol (CAS No: 873651-92-4), a key building block for researchers, scientists, and drug development professionals. This document offers field-proven insights and detailed methodologies to empower your research and development endeavors.

Core Molecular Attributes and Physicochemical Properties

This compound, also known as 5-Amino-2-(hydroxymethyl)pyridine, is a bifunctional molecule featuring a pyridine ring substituted with an amino group and a hydroxymethyl group.[1][2] This unique arrangement of functional groups imparts a specific set of physicochemical properties that make it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with potential biological activity.

Structural and General Properties

| Property | Value | Source |

| CAS Number | 873651-92-4 | [1][2] |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Amino-2-(hydroxymethyl)pyridine, 3-Amino-6-pyridinemethanol | [1][2] |

| Appearance | Pale-yellow to off-white solid (Predicted) | Inferred from supplier data |

Predicted Physicochemical Data

The following table presents key predicted physicochemical properties that are crucial for understanding the behavior of this compound in various experimental conditions. These predictions are based on computational models and data from analogous compounds.

| Property | Predicted Value | Source |

| Boiling Point | 332.7 ± 27.0 °C | [1] |

| Density | 1.257 ± 0.06 g/cm³ | [1] |

| pKa | 13.40 ± 0.10 | [1] |

| XLogP3 | -0.7 | [3] |

| Topological Polar Surface Area (TPSA) | 59.1 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

Expert Insight: The negative XLogP3 value suggests that this compound is a hydrophilic molecule, which has significant implications for its solubility and handling. The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the pyridine nitrogen and the oxygen and nitrogen atoms) indicates its potential for strong intermolecular interactions, influencing its melting point and solubility in protic solvents.

Synthesis and Reactivity

The synthesis of this compound is not widely documented in peer-reviewed literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of structurally similar aminopyridine methanol derivatives.

Proposed Synthetic Pathway

A common and effective method for the synthesis of pyridinyl methanols involves the reduction of the corresponding carboxylic acid esters.[4] A proposed two-step synthesis for this compound is outlined below, starting from 5-aminopyridine-2-carboxylic acid.

Sources

A Technical Guide to (5-Aminopyridin-2-YL)methanol (CAS 873651-92-4): Properties, Synthesis, and Applications in Drug Discovery

This document provides a comprehensive technical overview of (5-Aminopyridin-2-YL)methanol, a key heterocyclic building block for researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, analytical characterization, and significant applications, with a focus on its emerging role in targeted protein degradation.

Introduction: The Significance of a Functionalized Pyridine

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds due to its ability to form key hydrogen bonds and participate in various receptor-ligand interactions.[1] this compound (CAS: 873651-92-4) is a particularly valuable derivative, featuring three distinct functional groups: a nucleophilic primary amine, a versatile primary alcohol, and the pyridine ring's basic nitrogen atom. This trifecta of reactivity makes it an ideal starting point for constructing more complex molecules with tailored biological functions.[2] Notably, its classification as a "Protein Degrader Building Block" highlights its utility in the synthesis of novel therapeutics like Proteolysis-Targeting Chimeras (PROTACs), which are revolutionizing targeted therapy.[3]

Physicochemical & Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. This compound is typically a light brown to brown solid under standard conditions.[4]

| Property | Value | Source |

| CAS Number | 873651-92-4 | [5][6] |

| Molecular Formula | C₆H₈N₂O | [5][7] |

| Molecular Weight | 124.14 g/mol | [5][7] |

| IUPAC Name | (5-amino-2-pyridinyl)methanol | [5] |

| Synonyms | 5-Amino-2-(hydroxymethyl)pyridine, 3-Amino-6-pyridinemethanol | [4][5][6] |

| SMILES | C1=CC(=NC=C1N)CO | [5] |

| InChIKey | FLSFZTQIYGDVFB-UHFFFAOYSA-N | [5] |

| Appearance | Light brown to brown solid | [4] |

| Boiling Point (Predicted) | 332.7 ± 27.0 °C | [4] |

| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 13.40 ± 0.10 | [4] |

Synthesis and Purification: A Representative Protocol

While multiple synthetic routes can be envisioned, a common and reliable method for preparing aminopyridinyl methanols involves the reduction of the corresponding carboxylic acid ester. This approach is favored for its high efficiency and the commercial availability of precursors. The following protocol is a representative example based on established chemical principles for analogous compounds.[8]

Causality in Experimental Design

The choice of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent is deliberate; it is a potent hydride donor capable of efficiently reducing esters to primary alcohols. The reaction is conducted in an anhydrous aprotic solvent like Tetrahydrofuran (THF) because LiAlH₄ reacts violently with water and other protic sources. Performing the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent quenching of the reagent by atmospheric moisture. The final purification by column chromatography is a standard and effective method for isolating the polar product from less polar impurities and reaction byproducts.

Caption: General workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

-

Preparation: Suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF in a flame-dried, three-neck flask equipped with a reflux condenser and an argon inlet. Cool the slurry to 0°C in an ice bath.

-

Addition: Slowly add a solution of Methyl 5-aminopyridine-2-carboxylate (1.0 eq.) dissolved in anhydrous THF to the LiAlH₄ slurry via a dropping funnel. The addition should be controlled to maintain the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular precipitate that is easy to filter.

-

Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF and Ethyl Acetate. Combine the organic filtrates.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate to elute the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The data below is predicted based on the known structure and spectroscopic principles.

Caption: Standard analytical workflow for the structural elucidation and quality control of a synthesized chemical compound.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ (ppm) ~8.0-8.2 (s, 1H, Ar-H), ~7.0-7.2 (d, 1H, Ar-H), ~6.8-7.0 (d, 1H, Ar-H), ~5.0-5.5 (br s, 2H, -NH₂), ~4.5-4.7 (s, 2H, -CH₂OH), ~4.0-4.5 (br s, 1H, -OH). Solvent: DMSO-d₆ |

| ¹³C NMR | δ (ppm) ~155-158 (C-Ar), ~145-148 (C-Ar), ~135-138 (C-Ar), ~120-123 (C-Ar), ~118-121 (C-Ar), ~60-63 (-CH₂OH). Solvent: DMSO-d₆ |

| IR | (cm⁻¹) ~3400-3200 (N-H and O-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1600, 1580 (C=C, C=N stretch), ~1050 (C-O stretch). |

| Mass Spec (ESI+) | m/z: 125.07 [M+H]⁺, 147.05 [M+Na]⁺. |

Standard Operating Procedures (SOPs) for Analysis

-

NMR Spectroscopy: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Mass Spectrometry: Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile. Analyze using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain high-resolution mass data (HRMS) for elemental composition confirmation.

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile building block. The primary amine can be readily acylated, alkylated, or used in reductive aminations, while the primary alcohol can be oxidized, converted to a leaving group, or used in ether/ester formation.

Core Application: Protein Degrader Building Block

Targeted protein degradation using PROTACs is a cutting-edge therapeutic modality. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein.

This compound is an ideal precursor for synthesizing components of PROTACs. The amino group can serve as an attachment point for a linker, while the hydroxymethyl group can be further functionalized or integrated into the E3 ligase or target protein ligand.[3]

Caption: Conceptual role of this compound as a building block in PROTAC synthesis.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[7][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended.[4]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[9]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[9]

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20583240, this compound. Retrieved from [Link]

-

Rlavie. (n.d.). This compound|CAS 873651-92-4. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P72545]. Retrieved from [Link]

-

Angene. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

- Don-Lawson, C. N., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemistry.

Sources

- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-AMINO-6-PYRIDINEMETHANOL | 873651-92-4 [chemicalbook.com]

- 5. This compound | C6H8N2O | CID 20583240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS:873651-92-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. abmole.com [abmole.com]

- 8. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.dk [fishersci.dk]

- 10. (6-aminopyridin-2-yl)methanol - Safety Data Sheet [chemicalbook.com]

In-Depth Technical Guide to the Synthesis of (5-Aminopyridin-2-YL)methanol

Introduction

(5-Aminopyridin-2-YL)methanol is a pivotal building block in contemporary medicinal chemistry and drug development.[1] Its unique structural arrangement, featuring a pyridine ring substituted with both an amino and a hydroxymethyl group, provides a versatile scaffold for the synthesis of complex molecules with significant biological activity.[2][3] The 2-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions.[3] This guide offers an in-depth exploration of the primary synthetic strategies for obtaining this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of these synthetic routes, providing detailed, field-tested protocols and critical insights to ensure successful and reproducible outcomes.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two primary strategies, each with its own set of advantages and considerations. The choice of strategy often depends on the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps.

Strategy 1: Reduction of a Precursor with the Carboxylic Acid or Ester Moiety in Place

This approach focuses on the reduction of a pyridine derivative that already contains a carboxylic acid or an ester group at the 2-position and an amino or nitro group at the 5-position. The key transformation is the selective reduction of the carbonyl group to a primary alcohol.

Strategy 2: Construction of the Aminopyridine Ring Followed by Functionalization

In this alternative strategy, the aminopyridine core is first assembled, and the hydroxymethyl group is subsequently introduced at the 2-position. This can be achieved through various methods, including the reduction of a corresponding aldehyde or the functionalization of a suitable precursor.

Strategy 1: Synthesis via Reduction of 5-Substituted Pyridine-2-Carboxylic Acid Derivatives

This is arguably the most direct and commonly employed route to this compound. The success of this strategy hinges on the efficient and selective reduction of a carboxylic acid or its ester derivative without affecting the pyridine ring or the amino/nitro substituent.

Route 1.1: Reduction of 5-Aminopyridine-2-Carboxylic Acid or its Esters

The direct reduction of 5-aminopyridine-2-carboxylic acid or its corresponding esters (e.g., methyl or ethyl ester) is a highly effective method. Strong hydride reducing agents are typically required for this transformation.

Core Chemistry: The Role of Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[4][5] Its high reactivity stems from the polarized Al-H bond, which delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon. Unlike milder reducing agents like sodium borohydride, LAH is potent enough to reduce the relatively unreactive carboxylate or ester functional groups.[6]

The mechanism involves the initial deprotonation of the carboxylic acid (if used as the starting material) by the hydride, followed by the coordination of the aluminum to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the hydride. A series of hydride transfers and subsequent workup with water leads to the formation of the primary alcohol.

Experimental Protocol: Reduction of Methyl 5-Aminopyridine-2-carboxylate with LiAlH₄

This protocol is adapted from established procedures for the reduction of pyridine carboxylates.[7]

Materials:

-

Methyl 5-aminopyridine-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Water

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

-

Addition of Substrate: Dissolve methyl 5-aminopyridine-2-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Workup: Stir the resulting granular precipitate vigorously for 30 minutes. Filter the solid and wash it thoroughly with THF and ethyl acetate.

-

Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.

| Parameter | Value |

| Starting Material | Methyl 5-aminopyridine-2-carboxylate |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux |

| Typical Yield | 70-85% |

Route 1.2: Reduction of a 5-Nitropyridine Precursor

An alternative to the direct reduction of the 5-amino compound is to start with a 5-nitropyridine derivative. This route involves the reduction of both the nitro group and the carboxylic acid/ester. The key advantage here is that the nitro group can be reduced simultaneously with the ester or in a subsequent step.

Core Chemistry: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and clean reduction method.[8] A variety of catalysts can be employed, with Palladium on carbon (Pd/C) being a common choice for the reduction of nitro groups.[9] The hydrogenation of the pyridine ring itself typically requires harsher conditions, such as high pressure and temperature, or specific catalysts like rhodium or platinum oxides.[10][11][12] Therefore, selective reduction of the nitro and ester groups is achievable under controlled conditions.

Experimental Protocol: Two-Step Reduction of Methyl 5-nitropyridine-2-carboxylate

Step 1: Reduction of the Ester

The ester is first reduced to the alcohol using a suitable reducing agent that does not affect the nitro group, such as sodium borohydride in the presence of a Lewis acid or carefully controlled conditions with LAH at low temperatures.

Step 2: Reduction of the Nitro Group

The resulting (5-Nitropyridin-2-yl)methanol is then subjected to catalytic hydrogenation to reduce the nitro group to an amine.[9]

Materials:

-

(5-Nitropyridin-2-yl)methanol

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve (5-Nitropyridin-2-yl)methanol (1.0 equivalent) in methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the desired this compound. Further purification can be performed if necessary.

| Parameter | Value |

| Starting Material | (5-Nitropyridin-2-yl)methanol |

| Reducing Agent | Hydrogen gas (H₂) |

| Catalyst | 10% Palladium on carbon (Pd/C) |

| Solvent | Methanol or Ethanol |

| Reaction Temperature | Room Temperature |

| Typical Yield | >90% |

Strategy 2: Synthesis via Functionalization of a Pre-formed Aminopyridine Ring

This strategy involves the introduction of the hydroxymethyl group onto an existing aminopyridine scaffold. This can be particularly useful if the appropriately substituted aminopyridine is readily available.

Route 2.1: Reduction of 5-Aminopyridine-2-carbaldehyde

If 5-aminopyridine-2-carbaldehyde is accessible, its reduction to the corresponding alcohol is a straightforward and high-yielding transformation.[13][14]

Core Chemistry: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is ideal for the reduction of aldehydes and ketones to alcohols.[15][16] It is generally unreactive towards esters, amides, and carboxylic acids under standard conditions, making it a highly chemoselective reagent.[17] The reaction is typically carried out in a protic solvent like methanol or ethanol.

The mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent to yield the primary alcohol.

Experimental Protocol: Reduction of 5-Aminopyridine-2-carbaldehyde with NaBH₄

Materials:

-

5-Aminopyridine-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Ethyl acetate

Procedure:

-

Reaction Setup: Dissolve 5-aminopyridine-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction by TLC.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product. If necessary, purify by column chromatography.

| Parameter | Value |

| Starting Material | 5-Aminopyridine-2-carbaldehyde |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | >95% |

Purification and Characterization

Regardless of the synthetic route chosen, proper purification and characterization of the final product are crucial to ensure its suitability for downstream applications.

Purification Techniques

-

Column Chromatography: Silica gel column chromatography is a standard method for purifying this compound. A mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.

-

Cation-Exchange Chromatography: For aminopyridine derivatives, cation-exchange chromatography can be a powerful purification technique to remove non-basic impurities.[18]

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretches of the amine.

-

Melting Point: For solid products, the melting point is a useful indicator of purity.

Conclusion

The synthesis of this compound is a well-established process with several viable and efficient routes. The choice between reducing a pre-functionalized pyridine derivative or functionalizing a pre-formed aminopyridine ring will depend on factors such as starting material availability, scalability, and the specific requirements of the research or development program. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to confidently and successfully synthesize this important building block for the advancement of drug discovery and development.

References

- Reddymasu Sreenivasulu, K., Venkata Sri Ranganath, K., & Rameshraju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

- EvitaChem. (n.d.). (5-Nitropyridin-2-yl)methanol.

- PMC. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.

- ResearchGate. (n.d.).

- The University of Liverpool Repository. (n.d.).

- ResearchGate. (2025).

- Vulcanchem. (n.d.). [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol.

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)

- PubMed. (n.d.).

- Wikipedia. (n.d.). Lithium aluminium hydride.

- MySkinRecipes. (n.d.). (5-Nitropyridin-2-yl)methanol.

- Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. (n.d.).

- ChemicalBook. (n.d.). (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis.

- ChemScene. (n.d.). (5-Aminopyrimidin-2-yl)methanol hydrochloride.

- CymitQuimica. (n.d.). CAS 36625-57-7: (5-nitropyridin-2-yl)methanol.

- Journal of the American Chemical Society. (n.d.). Selective Reductions. IX.

- Journal of the American Chemical Society. (1961). Lithium Aluminum Hydride Reactions in Pyridine Solution. Reductive Cleavage of Ketones1.

- Leah4Sci. (2016). Lithium Aluminum Hydride LiAlH4 Carbonyl Reduction Reaction and Mechanism.

- PubMed. (2015).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Synthesis of 1: (i)

- Henan Wentao Chemical Product Co., Ltd. (n.d.). (1-(5-nitropyridin-2-yl)piperidin-4-yl)methanol CAS NO.1227935-27-4.

- Sigma-Aldrich. (n.d.). (5-Nitropyridin-2-yl)methanol.

- Rlavie. (n.d.). This compound|CAS 873651-92-4.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). CN103664766A - The preparation method of 2-aminopyridine-4-methanol.

- Sigma-Aldrich. (n.d.). 5-Aminopyridine-2-carboxylic acid.

- New Functionalized Grignard Reagents and their Applications in Amin

- Thermo Scientific Chemicals. (n.d.). 5-Aminopyridine-2-carboxylic acid, 95% 5 g.

- RSC Publishing. (n.d.).

- PubMed Central. (2020).

- Organic Chemistry Portal. (n.d.).

- Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.

- PubChem. (n.d.). 5-Aminopyridine-2-carboxamide.

- Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.

- Organic Syntheses. (1950). 3-Aminopyridine.

- ChemicalBook. (n.d.). 5-Aminopyridine-2-carboxylic Acid synthesis.

- PubMed. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.

- RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery.

- Facile, green, and functional group-tolerant reductions of carboxylic acids…in w

- ChemicalBook. (2022). 5-AMino-pyridine-2-carbaldehyde.

- Sunway Pharm Ltd. (n.d.). This compound.

- PubMed. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.

- ResearchGate. (2025). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR)

Sources

- 1. This compound | C6H8N2O | CID 20583240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol (1094301-04-8) for sale [vulcanchem.com]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 6. leah4sci.com [leah4sci.com]

- 7. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Buy (5-Nitropyridin-2-yl)methanol (EVT-357958) | 36625-57-7 [evitachem.com]

- 10. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. 5-AMino-pyridine-2-carbaldehyde | 1060804-21-8 [chemicalbook.com]

- 14. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Characterization of (5-Aminopyridin-2-YL)methanol

This guide provides a comprehensive technical overview for the structural elucidation of (5-Aminopyridin-2-YL)methanol (CAS 873651-92-4), a key heterocyclic building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the requisite analytical techniques for its unambiguous characterization. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to ensure scientific rigor and data integrity.

Introduction: The Significance of this compound

This compound, with the molecular formula C₆H₈N₂O, belongs to the aminopyridine class of compounds.[1] These structures are of significant interest in pharmacology due to their diverse biological activities. The presence of a primary amino group, a pyridine ring, and a hydroxymethyl group makes this molecule a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. Accurate structural characterization is the foundational step in any research and development endeavor involving this compound, ensuring the identity and purity of the material being investigated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Predicted ¹H and ¹³C NMR Data

While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the literature, a reliable prediction of its ¹H and ¹³C NMR spectra can be made by analyzing the spectra of closely related analogs, such as 2-amino-5-methylpyridine and 2-(hydroxymethyl)pyridine.[2][3] The chemical shifts are influenced by the electronic effects of the amino and hydroxymethyl substituents on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~6.8 - 7.0 | d | ~120 - 125 |

| H-4 | ~7.2 - 7.4 | dd | ~135 - 140 |

| H-6 | ~8.0 - 8.2 | d | ~145 - 150 |

| -CH₂OH | ~4.5 - 4.7 | s | ~60 - 65 |

| -NH₂ | ~4.0 - 5.0 | br s | C-5: ~140 - 145 |

| -OH | ~5.0 - 5.5 | br s | C-2: ~155 - 160 |

Note: Predicted chemical shifts are relative to TMS and can be influenced by the choice of solvent.[4][5] The amino and hydroxyl proton signals are often broad and their chemical shifts are highly dependent on concentration and temperature.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.[6][7]

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquisition of ¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Acquisition of ¹³C NMR Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2D NMR Experiments (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond H-C correlations.

-

Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like TMS.[8]

Rationale Behind Experimental Choices

-

Choice of Solvent: The choice of deuterated solvent is critical. DMSO-d₆ is often a good first choice for polar compounds containing exchangeable protons (-NH₂ and -OH) as it can slow down the exchange rate, leading to sharper signals. Chloroform-d₃ can also be used, but the exchangeable proton signals may be broader or not observed.

-

Field Strength: A higher field strength spectrometer (e.g., 400 MHz or above) provides better signal dispersion and resolution, which is particularly important for analyzing complex spin systems in aromatic compounds.

-

2D NMR: For a molecule with multiple substituents on an aromatic ring, 1D NMR alone may not be sufficient for unambiguous assignment. 2D NMR experiments provide through-bond connectivity information that is essential for a definitive structural proof.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=N, and C-O bonds.

Table 2: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric & symmetric) | 3450 - 3300 | Medium-Strong, two bands |

| O-H stretch (H-bonded) | 3400 - 3200 | Strong, broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch (-CH₂-) | 2950 - 2850 | Medium |

| C=N and C=C stretch (pyridine ring) | 1650 - 1550 | Medium-Strong |

| N-H bend (scissoring) | 1650 - 1580 | Medium |

| C-O stretch (primary alcohol) | ~1050 | Strong |

Note: The N-H and O-H stretching bands may overlap, resulting in a broad absorption in the 3500-3200 cm⁻¹ region.[9]

Experimental Protocol for FTIR Analysis

Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for IR analysis, offering higher sensitivity and speed compared to older dispersive instruments.[10][11]

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

-

Spatula

-

Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (ATR Method - Recommended):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the FTIR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Label the significant peaks in the spectrum and compare them to known functional group correlation tables.

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Causality in Experimental Choices

-

ATR vs. KBr Pellet: The ATR technique is generally preferred for its simplicity, speed, and minimal sample preparation.[11] It is also less susceptible to issues with moisture that can affect KBr pellets. The KBr pellet method can sometimes provide sharper peaks for crystalline samples but requires more skill and care in preparation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound (Molecular Weight: 124.14 g/mol ), Electrospray Ionization (ESI) in positive ion mode is expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 125.1.

Predicted Fragmentation Pathways:

The fragmentation of the molecular ion is likely to proceed through several key pathways initiated by the loss of stable neutral molecules or radicals.

-

Loss of water (-18 Da): A common fragmentation for alcohols, leading to a fragment at m/z 107.1.

-

Loss of formaldehyde (-30 Da): Cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group can result in the loss of CH₂O, giving a fragment at m/z 95.1.

-

Loss of ammonia (-17 Da): Fragmentation involving the amino group could lead to a fragment at m/z 108.1.

Caption: Predicted ESI-MS fragmentation of this compound.

Experimental Protocol for ESI-MS Analysis

Electrospray ionization is a soft ionization technique well-suited for polar, non-volatile molecules like this compound.[12][13]

Materials:

-

This compound sample

-

LC-MS grade solvent (e.g., methanol, acetonitrile, water)

-

Formic acid (for promoting protonation)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid.[14][15]

-

Infusion or LC Introduction: The sample can be introduced into the mass spectrometer either directly via a syringe pump (infusion) or through a liquid chromatography (LC) system.

-

MS Parameters: Set the ESI source parameters, including capillary voltage, source temperature, and gas flows, to optimal values for the analyte.

-

MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Tandem MS (MS/MS): To confirm the structure, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 125.1) as the precursor and fragmenting it in the collision cell. This will generate the characteristic fragment ions.

Rationale for Experimental Choices

-

ESI in Positive Mode: The presence of two basic nitrogen atoms (the pyridine ring nitrogen and the amino group) makes this compound readily protonated, making positive ion ESI the ideal ionization mode.

-

Use of Formic Acid: The addition of a small amount of acid to the solvent enhances the protonation of the analyte, leading to a stronger [M+H]⁺ signal.

-

Tandem MS: MS/MS is essential for structural confirmation. The fragmentation pattern provides a unique "fingerprint" of the molecule, increasing the confidence in its identification.[16]

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Structure Determination

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[17][18]

Crystal Growth Protocol:

A common and effective method for growing single crystals of small organic molecules is slow evaporation.[19][20]

-

Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. A mixture of a good solvent and a poor solvent can be effective.

-

Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature or slightly elevated temperature.

-

Filtration: Filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Crystallization: Transfer the filtered solution to a clean vial, cover it loosely (e.g., with parafilm containing a few pinholes), and allow the solvent to evaporate slowly in a vibration-free environment.

-

Crystal Harvesting: Once suitable crystals have formed (typically with dimensions > 0.1 mm), carefully remove them from the solution.

X-ray Diffraction Analysis:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The structural model is then refined to obtain the final, high-resolution structure.

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion: An Integrated Approach to Structural Verification

The unambiguous structural characterization of this compound requires a multi-technique, integrated analytical approach. NMR spectroscopy provides the primary evidence for the molecular skeleton and connectivity. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. Finally, single-crystal X-ray crystallography, when feasible, offers the definitive solid-state structure. By systematically applying these techniques and understanding the principles behind the experimental choices, researchers can ensure the identity and purity of this important chemical building block, paving the way for its successful application in their research and development programs.

References

-

Michigan State University. (n.d.). X-Ray Crystallography Laboratory. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-5-methylpyridine. Available at: [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

-

PubChem. (n.d.). 5-Amino-2-methylpyridine. Available at: [Link]

-

Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]

-

Bruker. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

IUCr Journals. (2023). How to grow crystals for X-ray crystallography. Available at: [Link]

-

National Institutes of Health. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]

-

The Chinese University of Hong Kong. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

-

ResearchGate. (1976). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Available at: [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

MacSphere. (n.d.). ANALYSIS OF SMALL BIOMOLECULES BY ESI- AND MALDI- MASS SPECTROMETRY. Available at: [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Available at: [Link]

-

ResearchGate. (2010). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Available at: [Link]

-

Asian Journal of Chemistry. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Available at: [Link]

-

Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

-

ResearchGate. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Available at: [Link]

-

ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-5-methylpyridine. Available at: [Link]

-

ACS Publications. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0043996). Available at: [Link]

-

ResearchGate. (2020). FTIR spectra of 2-amino-5-methylpyridine and the complex. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum analysis of the whole-plant methanol extract of Heliotropium europaeum (WMEHE). Available at: [Link]

-

National Institutes of Health. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

Sources

- 1. This compound | C6H8N2O | CID 20583240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR [m.chemicalbook.com]

- 3. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. pubsapp.acs.org [pubsapp.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. rtilab.com [rtilab.com]

- 11. eag.com [eag.com]

- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. benchchem.com [benchchem.com]

- 17. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 18. How To [chem.rochester.edu]

- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 20. journals.iucr.org [journals.iucr.org]

A Comprehensive Spectroscopic Guide to (5-Aminopyridin-2-YL)methanol

Abstract

(5-Aminopyridin-2-YL)methanol is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its precise molecular structure and purity are paramount for successful downstream applications, making robust analytical characterization essential. This technical guide provides an in-depth exploration of the core spectroscopic techniques used to elucidate and verify the structure of this compound. We present a synthesis of predicted and comparative data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section details the theoretical underpinnings, experimental protocols, and expert interpretation of the spectral data, offering researchers a definitive reference for the analytical validation of this compound.

Introduction and Molecular Overview

This compound, with the molecular formula C₆H₈N₂O, belongs to the class of aminopyridines, which are known for their diverse biological activities.[1] The presence of three key functional groups—a pyridine ring, a primary amine, and a primary alcohol—makes it a versatile synthon for creating complex molecular architectures. The amino group acts as a potent hydrogen bond donor and can be readily derivatized, while the hydroxymethyl group provides a site for esterification, etherification, or oxidation.

Accurate structural confirmation is the bedrock of any chemical research or development program. Spectroscopic analysis provides a non-destructive "fingerprint" of the molecule, revealing detailed information about its atomic connectivity, functional groups, and electronic properties. This guide integrates data from multiple spectroscopic methods to build a cohesive and validated structural profile of the title compound.

Chemical and Physical Properties

A summary of the fundamental properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | PubChem[2] |

| Molecular Weight | 124.14 g/mol | PubChem[2] |

| CAS Number | 873651-92-4 | PubChem[2] |

| Exact Mass | 124.0637 Da | PubChem[2] |

Molecular Structure

The structural integrity of the molecule is confirmed by a confluence of spectroscopic techniques. The diagram below illustrates the IUPAC numbering convention for the pyridine ring, which will be used for spectral assignments throughout this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus influences its resonance frequency, providing precise information about molecular connectivity.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on established substituent effects on the pyridine ring. The electron-donating amino group (-NH₂) at C5 will cause an upfield shift (lower ppm) for the ortho (C4, C6) and para (C2) protons, while the electron-withdrawing hydroxymethyl group (-CH₂OH) at C2 will have a deshielding effect. The data presented is for a sample dissolved in DMSO-d₆, a solvent capable of hydrogen bonding, which allows for the observation of exchangeable protons from the -OH and -NH₂ groups.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

| H6 | ~8.0 - 8.2 | d | ~2.5 | Ortho to the ring nitrogen and meta to the -NH₂ group. |

| H4 | ~7.0 - 7.2 | dd | ~8.5, 2.5 | Ortho to the -NH₂ group (shielding) and meta to the -CH₂OH group. |

| H3 | ~6.8 - 7.0 | d | ~8.5 | Ortho to the -CH₂OH group and meta to the -NH₂ group. |

| -NH₂ | ~5.0 - 5.5 | br s | - | Exchangeable protons on the amino group; broad signal. |

| -CH₂OH (OH) | ~4.5 - 5.0 | t | ~5.5 | Exchangeable proton on the hydroxyl group, coupled to the CH₂. |

| **-CH₂OH (CH₂) ** | ~4.4 - 4.6 | d | ~5.5 | Methylene protons adjacent to the pyridine ring and the hydroxyl group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The positions of the substituents significantly influence the chemical shifts of the aromatic carbons.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2 | ~158 - 162 | Attached to the electron-withdrawing -CH₂OH group and para to the -NH₂ group. |

| C6 | ~145 - 148 | Ortho to the ring nitrogen, experiences deshielding. |

| C5 | ~138 - 142 | Attached to the electron-donating -NH₂ group. |

| C4 | ~120 - 125 | Ortho to the -NH₂ group, shows significant shielding. |

| C3 | ~115 - 118 | Meta to the -NH₂ group and ortho to the -CH₂OH group. |

| C7 (-CH₂OH) | ~62 - 65 | Typical shift for a primary alcohol attached to an aromatic ring.[3] |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. Internal standards and proper solvent selection are critical.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of labile -OH and -NH₂ protons, allowing their observation.[4]

-

Dissolution: Vortex the sample until fully dissolved. If necessary, gentle warming can be applied.

-

Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz Bruker Avance).

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Interpretation of Characteristic Absorptions

The IR spectrum of this compound is expected to show characteristic bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3450 - 3200 | O-H Stretch (broad) | Primary Alcohol (-OH) | Confirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding. |

| 3350 - 3150 | N-H Stretch (two bands) | Primary Amine (-NH₂) | The presence of two distinct peaks (symmetric and asymmetric stretching) is characteristic of a primary amine.[5] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the pyridine ring. |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (-CH₂) | Corresponds to the methylene group in the hydroxymethyl substituent.[6] |

| 1620 - 1580 | C=C / C=N Stretch | Pyridine Ring | Strong absorptions confirming the aromatic ring structure.[7] |

| 1250 - 1000 | C-O Stretch | Primary Alcohol | Strong band confirming the C-O single bond. |

| 1350 - 1250 | C-N Stretch | Aromatic Amine | Indicates the bond between the amino group and the pyridine ring. |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This scan is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and aspects of its structure.

Expected Fragmentation Pattern (Electron Ionization)

Under Electron Ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) corresponding to its molecular weight. This ion can then undergo fragmentation.

-

Molecular Ion (M⁺˙): The primary peak is expected at m/z = 124 .

-

Key Fragments:

-

m/z = 107: Loss of the amino group radical (•NH₂), although less common as an initial step.

-

m/z = 93: Loss of the hydroxymethyl radical (•CH₂OH), a very stable benzylic-type cation would be formed. This is a highly probable fragmentation.

-

m/z = 94: Loss of formaldehyde (CH₂O) via rearrangement.

-

m/z = 66: Fragmentation of the pyridine ring after initial losses.

-

High-Resolution Mass Spectrometry (HRMS)

For unambiguous formula determination, HRMS (e.g., ESI-TOF) is the gold standard. It can measure the mass with extremely high precision.

-

Predicted Exact Mass [M+H]⁺: 125.0710 (for C₆H₉N₂O⁺)

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Method Setup: Choose the ionization method (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS).

-

Injection: Introduce the sample into the mass spectrometer, either via direct infusion or through a chromatographic system (GC or LC).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure. For HRMS data, use the instrument software to calculate the molecular formula from the exact mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insight into its electronic structure and conjugated systems.

Interpretation of Electronic Transitions

The aminopyridine system constitutes a chromophore that absorbs light in the UV region.

-

Pyridine: Exhibits absorption maxima around 254 nm.[8]

-

Amino Group Effect: The amino group is a powerful auxochrome, which, when conjugated with the pyridine ring, shifts the absorption maxima to longer wavelengths (a bathochromic shift) and increases the absorption intensity (a hyperchromic effect).[9]

-

Predicted λmax: Two primary absorption bands are expected for this compound, likely in the ranges of 230-250 nm and 280-310 nm , corresponding to π → π* transitions within the conjugated system.

The position of these maxima can be sensitive to solvent polarity (solvatochromism), as polar solvents can stabilize the ground or excited states differently.[10]

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or water).

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., ~0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution and scan the absorbance from approximately 200 to 400 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Integrated Analytical Workflow and Conclusion

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20583240, this compound. Retrieved from [Link]

-

MDPI. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). High resolution NMR spectra of as-prepared samples. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, methanol, experimental) (HMDB0001140). Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine - IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 2-Aminopyridine-5-methanol, 97% - Product Specification. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine - Mass spectrum (electron ionization). In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C6H8N2O | CID 20583240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Introduction and Core Physicochemical Profile

An In-Depth Technical Guide to the Solubility of 5-Amino-2-(hydroxymethyl)pyridine

5-Amino-2-(hydroxymethyl)pyridine is a substituted pyridine derivative that serves as a critical building block in medicinal chemistry and pharmaceutical development.[1] Its bifunctional nature, featuring both a nucleophilic amino group and a versatile hydroxymethyl group, makes it a valuable intermediate for synthesizing a range of target molecules, including nicotinic receptor ligands and enzyme inhibitors.[1] Understanding and quantifying the solubility of this compound is a cornerstone of successful drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations.

This guide provides a comprehensive analysis of the solubility characteristics of 5-Amino-2-(hydroxymethyl)pyridine, grounded in its fundamental physicochemical properties. We will explore its predicted solubility across various solvent classes, the profound impact of pH on its aqueous solubility, and provide detailed, field-proven protocols for its experimental determination and analytical quantification.

Table 1: Core Physicochemical Properties of 5-Amino-2-(hydroxymethyl)pyridine

| Property | Value | Source(s) |

| CAS Number | 873651-92-4 | [1][2][3][4] |

| Molecular Formula | C₆H₈N₂O | [1][2][5] |

| Molecular Weight | 124.14 g/mol | [1][2][5] |

| Appearance | Solid | [6] |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [3][6] |

| MDL Number | MFCD07368188 | [1][2][3] |

Theoretical Solubility Profile: A Structure-Based Assessment

-

Polar Moieties: The compound possesses three key sites for hydrogen bonding: the primary amino (-NH₂) group, the hydroxyl (-OH) group, and the pyridine ring nitrogen. These groups are expected to interact favorably with polar solvents, particularly those capable of hydrogen bonding (protic solvents).[7]

-

Aromatic Core: The pyridine ring, while containing a polar nitrogen atom, is fundamentally an aromatic system. This imparts a degree of hydrophobicity, which can limit solubility in highly polar solvents like water and favor interactions with organic solvents.[7]

This duality allows us to predict its general solubility, drawing parallels with structurally related compounds like 2-(hydroxymethyl)pyridine, which is known to be soluble in water.[8]

Table 2: Predicted Qualitative Solubility of 5-Amino-2-(hydroxymethyl)pyridine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderately to Highly Soluble | The amino and hydroxyl groups can form strong hydrogen bonds with protic solvents, facilitating dissolution. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Highly Soluble | These solvents are excellent at solvating both the polar functional groups and the aromatic ring system. |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant favorable interactions with non-polar solvents. |

The Critical Impact of pH on Aqueous Solubility

For ionizable compounds, aqueous solubility is not a single value but a function of pH. 5-Amino-2-(hydroxymethyl)pyridine has two basic centers: the pyridine ring nitrogen and the exocyclic amino group. Their protonation state, governed by the solution's pH and their respective pKa values, dictates the molecule's net charge and, consequently, its interaction with water.

-

Pyridine Nitrogen (pKa ~5-6): The nitrogen within the pyridine ring is basic. In acidic solutions (pH < pKa), this nitrogen will be protonated, forming a pyridinium cation.

-

Amino Group (pKa ~4-5): The exocyclic amino group is also basic. It will be protonated in sufficiently acidic solutions (pH < pKa), forming an ammonium cation.

The protonated, cationic forms of the molecule are generally much more water-soluble than the neutral form due to strong ion-dipole interactions with water molecules. Therefore, the aqueous solubility of 5-Amino-2-(hydroxymethyl)pyridine is expected to be significantly higher at acidic pH compared to neutral or basic pH.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification by RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is an ideal choice for quantifying 5-Amino-2-(hydroxymethyl)pyridine due to its robust nature and the presence of a UV-active pyridine ring.

Method Selection and Justification

-

Reversed-Phase Chromatography: Provides excellent separation for moderately polar compounds.

-

UV Detection: The aromatic pyridine core is a strong chromophore, allowing for sensitive detection at wavelengths around 260-270 nm.

-

Validation: The method is self-validating through the generation of a standard curve. A calibration curve with a high coefficient of determination (R² > 0.999) ensures the trustworthiness of the quantification.

Protocol: Illustrative HPLC Method Parameters

Table 3: Recommended Starting Parameters for HPLC Analysis

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 265 nm |

Note: This method serves as a starting point and should be optimized for the specific instrumentation and sample matrix.

Formulation Strategies and Practical Considerations

For drug development, if the intrinsic solubility of the neutral form is insufficient, several strategies can be employed to enhance it:

-

Salt Formation: Given the basic nature of the molecule, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, tartrate) is the most effective strategy to dramatically increase aqueous solubility.

-

Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) can improve solubility for certain formulations.

-

Temperature Effects: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature. This is a critical parameter to control during experiments and can be leveraged during manufacturing for preparing supersaturated solutions or for recrystallization processes.

Safety and Handling

As a laboratory chemical, 5-Amino-2-(hydroxymethyl)pyridine requires careful handling in a well-ventilated area. [9]

-

Hazards: The compound is classified as harmful if swallowed and may cause skin and serious eye irritation. [6]It may also cause respiratory irritation. [6]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. [9][10]* Handling: Avoid creating dust. [10]Wash hands thoroughly after handling. [9]Do not eat, drink, or smoke when using this product. [9]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [10]For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. [3][6]

Conclusion

The solubility of 5-Amino-2-(hydroxymethyl)pyridine is a multi-faceted property governed by its molecular structure and the physicochemical environment. Its amphipathic character suggests moderate to high solubility in polar organic solvents and a strongly pH-dependent solubility in aqueous media. The compound's solubility is predicted to be lowest at neutral to basic pH and significantly enhanced under acidic conditions where its basic functional groups become protonated. For researchers and drug development professionals, a thorough understanding of these principles, combined with robust experimental methods like the shake-flask protocol and reliable RP-HPLC quantification, is essential for advancing chemical synthesis, designing effective formulations, and ultimately achieving therapeutic success.

References

-